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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of PX-866-17OH, the active

metabolite of the potent phosphoinositide 3-kinase (PI3K) inhibitor, PX-866. The data

presented herein is intended to offer an objective overview of the compound's performance

against its primary targets and potential off-target kinases, supported by experimental data and

detailed methodologies.

Introduction
PX-866 is a semi-synthetic, irreversible PI3K inhibitor derived from wortmannin, a natural

fungal metabolite. It demonstrates significant anti-tumor activity by targeting the

PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Following administration, PX-866 is metabolized to its more active form, PX-866-17OH.

Understanding the kinase selectivity of this active metabolite is crucial for predicting its

therapeutic efficacy and potential off-target effects.

PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K

phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol

(3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating
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downstream proteins such as AKT and PDK1. Activated AKT then phosphorylates a multitude

of substrates, leading to the modulation of various cellular functions.
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of PX-
866-17OH.

Quantitative Data Summary
The inhibitory activity of PX-866-17OH against the four Class I PI3K isoforms was determined

using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are

presented in the table below.

Kinase Target PX-866-17OH IC50 (nM)

PI3Kα 14

PI3Kβ 57

PI3Kγ 131

PI3Kδ 148

Table 1: Inhibitory Activity of PX-866-17OH against Class I PI3K Isoforms. Data sourced from a

study by Zask et al. (2008).

While a comprehensive kinase selectivity panel for the active metabolite PX-866-17OH is not

publicly available, data for the parent compound, PX-866, provides strong evidence for the high

selectivity of this chemical scaffold. In a screen against a panel of 235 unrelated kinases, PX-

866 at a concentration of 1 µM demonstrated minimal off-target activity.

Kinase Target % Inhibition at 1 µM PX-866

Lck 32%

LOK 40%

Table 2: Cross-reactivity of the Parent Compound PX-866 against a Panel of 235 Kinases. This

table highlights the only two kinases inhibited by more than 30% at a 1 µM concentration of PX-

866.[1] This suggests a high degree of selectivity for the PI3K family.
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Experimental Protocols
The following is a representative protocol for an in vitro biochemical kinase assay to determine

the IC50 values of an inhibitor, such as PX-866-17OH, against PI3K isoforms. This protocol is

based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring

kinase activity.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase

activity (IC50).

Materials:

Recombinant human PI3K enzyme (e.g., p110α/p85α)

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

ATP solution

Test inhibitor (PX-866-17OH) serially diluted in DMSO

ADP-Glo™ Reagent

Kinase Detection Reagent

384-well white assay plates

Plate reader capable of measuring luminescence

Procedure:

Reagent Preparation:

Prepare a stock solution of the test inhibitor in 100% DMSO.

Create a serial dilution of the inhibitor in kinase assay buffer to achieve the desired final

concentrations. Include a DMSO-only control.
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Thaw the recombinant PI3K enzyme on ice and dilute to the working concentration in

kinase assay buffer.

Prepare the substrate (PIP2) and ATP solution in kinase assay buffer. The final ATP

concentration should be at or near the Km for the specific kinase isoform.

Kinase Reaction:

Add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-

well plate.

Add 2.5 µL of the diluted PI3K enzyme solution to each well.

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme

binding.

Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture to each well.

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction is in the linear range.

Signal Detection:

Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-

Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Data Analysis:
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The luminescent signal is directly proportional to the amount of ADP produced and thus to

the kinase activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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Figure 2: Experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™
method.

Conclusion
The available data indicates that PX-866-17OH is a potent inhibitor of Class I PI3K isoforms.

Furthermore, the high selectivity of its parent compound, PX-866, against a broad panel of

kinases suggests that PX-866-17OH is also likely to have a favorable selectivity profile with a

low potential for off-target kinase inhibition. This targeted activity against the PI3K pathway

underscores its potential as a valuable tool for cancer research and therapeutic development.

Further comprehensive profiling of PX-866-17OH against the human kinome would provide a

more complete understanding of its selectivity and guide its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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